molecular formula C15H9NOS B6376506 5-[Benzo(b)thiophen-2-yl]-3-cyanophenol CAS No. 1261975-56-7

5-[Benzo(b)thiophen-2-yl]-3-cyanophenol

Cat. No.: B6376506
CAS No.: 1261975-56-7
M. Wt: 251.30 g/mol
InChI Key: LAULNHYTUXXKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Benzo(b)thiophen-2-yl]-3-cyanophenol is a chemical compound of significant interest in medicinal chemistry and neuroscience research. While specific data for this compound is limited in the public domain, its core structure is based on the benzo[b]thiophene scaffold, which has been identified as a promising pharmacophore for the development of potent and selective inhibitors of human monoamine oxidase B (hMAO-B) . Research on closely related benzo[b]thiophen-3-ol derivatives has demonstrated their potential as multi-target agents for investigating neurodegenerative pathologies such as Parkinson's disease . These compounds not only act as reversible MAO-B inhibitors but also possess discrete antioxidant and metal-chelating properties, which can help mitigate the oxidative stress associated with MAO enzymatic activity . The structural features of this compound class, including a flat bicyclic system, are consistent with the proposed pharmacophore for MAO-B inhibition, suggesting potential binding interactions within the enzyme's active site . Researchers can utilize 5-[Benzo(b)thiophen-2-yl]-3-cyanophenol as a key intermediate or lead compound for further chemical modification and structure-activity relationship (SAR) studies aimed at developing novel therapeutic candidates for CNS disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NOS/c16-9-10-5-12(7-13(17)6-10)15-8-11-3-1-2-4-14(11)18-15/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAULNHYTUXXKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzo(b)thiophen-2-yl]-3-cyanophenol typically involves the condensation of benzo[b]thiophene derivatives with cyanophenol under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[Benzo(b)thiophen-2-yl]-3-cyanophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-[Benzo(b)thiophen-2-yl]-3-cyanophenol has shown promise in drug discovery, particularly as a lead compound in developing antimicrobial and anticancer agents.

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics .
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit the proliferation of cancer cell lines. Notably, it has shown effective growth inhibition with IC50 values ranging from 2.43 μM to 14.65 μM against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.

Research indicates that 5-[Benzo(b)thiophen-2-yl]-3-cyanophenol interacts with specific molecular targets, modulating biochemical pathways that can lead to apoptosis in cancer cells.

  • Mechanism of Action : The compound may act by inhibiting key enzymes or disrupting cellular signaling pathways.

Table 1: Anticancer Activity of 5-[Benzo(b)thiophen-2-yl]-3-cyanophenol

Cell LineIC50 (μM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

Case Studies

Case Study 1: Cytotoxicity Assessment
A study focused on the cytotoxic effects of the compound on MDA-MB-231 cells revealed that concentrations as low as 1 μM induced morphological changes indicative of apoptosis. Increased caspase-3 activity at higher concentrations confirmed its role in programmed cell death.

Case Study 2: Microtubule Destabilization
Further investigations showed that the compound may act as a microtubule-destabilizing agent, similar to established chemotherapeutics like colchicine, inhibiting microtubule assembly at concentrations around 20 μM.

Table 2: Comparison of Biological Activities

CompoundKey FeaturesAnticancer Activity
5-[Benzo(b)thiophen-2-yl]-3-cyanophenolContains cyano and phenolic groupsEffective against MDA-MB-231
3-Cyano-5-phenylphenolLacks N-methylaminocarbonyl groupLimited anticancer activity
5-[3-(N-methylaminocarbonyl)phenyl]phenolLacks cyano groupModerate activity

This comparison highlights how the presence of both functional groups in the target compound contributes to its enhanced biological activities.

Mechanism of Action

The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-3-cyanophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular processes .

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 5-[Benzo(b)thiophen-2-yl]-3-cyanophenol and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups Electronic Effects
5-[Benzo(b)thiophen-2-yl]-3-cyanophenol C₁₅H₉NOS 259.30 Benzo[b]thiophen-2-yl, 3-cyano Phenol, Cyano Strong electron-withdrawing (-CN)
Ethyl 3-(5-acetyl-2-methoxyphenyl)-propanoate [] C₂₃H₂₁NO₆ 407.42 Methoxy, Acetyl Ester, Methoxy Electron-donating (-OCH₃)
5-Dodecyl-Benzo[b]thiophen-3(2H)-one [] C₄₀H₅₆O₂S₂ 633.00 Dodecyl chains Ketone, Alkyl Lipophilic, weak electron-withdrawing
Benzo[b]thiophene-3-carboxylic acid ethyl ester [] C₁₂H₁₀O₂S 218.27 Carboxylic ester Ester Moderate electron-withdrawing

Key Observations:

  • Electron Effects: The cyano group in the target compound enhances electron-withdrawing capacity compared to methoxy (-OCH₃) in analog C₂₃H₂₁NO₆, which is electron-donating. This difference impacts charge transport in electronic applications and reactivity in synthetic pathways .
  • Solubility: The phenol group in the target compound increases polarity, favoring solubility in polar solvents, whereas dodecyl chains in C₄₀H₅₆O₂S₂ render it hydrophobic .

Research Findings and Limitations

  • Organic Photovoltaics: Benzo[b]thiophene derivatives are used in bulk-heterojunction solar cells due to their tunable bandgaps. The target compound’s cyano group may lower the HOMO level, increasing open-circuit voltage (Voc) compared to methoxy-substituted analogs .
  • Pharmacological Potential: Structural analogs with alkyl chains (e.g., C₄₀H₅₆O₂S₂) show promise in drug delivery systems, but the target compound’s polarity may limit bioavailability .

Limitations: Direct studies on 5-[Benzo(b)thiophen-2-yl]-3-cyanophenol are scarce; comparisons rely on structural analogs. Further experimental data on its crystallography (e.g., via SHELXL refinements ) and optoelectronic properties are needed.

Q & A

Q. What are the common synthetic routes for preparing 5-[Benzo(b)thiophen-2-yl]-3-cyanophenol, and how are key functional groups introduced?

The synthesis typically involves multi-step organic reactions. A foundational approach includes:

  • Benzothiophene Core Formation : Cyclization of precursors like 2-chlorobenzaldehyde with thiourea under controlled conditions .
  • Cyano Group Introduction : Nucleophilic substitution using sodium cyanide (NaCN) or metal-catalyzed cyanation .
  • Phenol Functionalization : Hydrolysis or oxidation of protected intermediates (e.g., methyl ethers) to yield the phenolic -OH group.
    Key challenges include minimizing side reactions during cyclization and ensuring regioselectivity for the cyanophenol moiety.

Q. What analytical techniques are critical for characterizing the purity and structure of 5-[Benzo(b)thiophen-2-yl]-3-cyanophenol?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects by-products under optimized mobile-phase conditions .
  • X-ray Crystallography (if crystalline): Resolves bond angles and molecular conformation, as demonstrated for structurally related benzo[b]thiophene analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5-[Benzo(b)thiophen-2-yl]-3-cyanophenol?

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in benzothiophene synthesis .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while green solvents like PEG-400 reduce environmental impact .
  • Ultrasound Irradiation : Accelerates reaction rates and reduces by-product formation in cyclization and condensation steps .
  • Temperature Control : Low temperatures (-10°C to 0°C) stabilize reactive intermediates during cyanide substitution .

Q. What computational or experimental strategies are effective in predicting or validating the biological activity of this compound?

  • Docking Studies : Molecular docking with target proteins (e.g., kinases, cytochrome P450 enzymes) predicts binding affinity and mechanistic pathways .
  • In Vitro Assays : Anticancer activity can be evaluated via MTT assays against cell lines (e.g., MCF-7, HeLa), with IC50_{50} values compared to reference drugs .
  • Structure-Activity Relationship (SAR) Analysis : Modifying substituents (e.g., replacing -CN with -COOR) and testing analogs identifies pharmacophoric requirements .

Q. How do substituents on the benzo[b]thiophene core influence the compound’s physicochemical properties?

  • Electron-Withdrawing Groups (EWGs) : The -CN group increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution .
  • Hydrogen Bonding : The phenolic -OH group improves solubility in polar solvents and influences crystal packing, as shown in related tetrazole derivatives .
  • Steric Effects : Bulky substituents at the 5-position (e.g., bromo groups) may hinder π-π stacking, altering photophysical properties .

Q. What strategies mitigate discrepancies in spectroscopic data during structural elucidation?

  • Cross-Validation : Combine NMR, IR, and MS data to resolve ambiguities (e.g., distinguishing -CN from -NO2_2 peaks) .
  • Isotopic Labeling : 15N^{15}N-labeled cyanide precursors confirm the position of the cyano group via 1H^{1}H-15N^{15}N HMBC correlations .
  • Dynamic NMR : Resolves conformational exchange broadening in flexible regions of the molecule .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures for benzo[b]thiophene derivatives in peer-reviewed journals .
  • Crystallographic Data : Use CIF files from the Cambridge Structural Database for comparative bond-length analysis .
  • Toxicity Screening : EPA DSSTox provides guidelines for evaluating environmental and health impacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.